molecular formula C8H12N2O3S B1274137 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide CAS No. 41608-75-7

4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide

Cat. No. B1274137
CAS RN: 41608-75-7
M. Wt: 216.26 g/mol
InChI Key: KYGLTUZWWALEFP-UHFFFAOYSA-N
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Description

The compound 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The benzenesulfonamide scaffold is a common feature in many drug molecules and is known for its ability to interact with various enzymes and receptors in the body.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the use of sulfonamide groups attached to aromatic rings, which can be further modified to enhance their biological activity. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involves the introduction of a phenylthiazol group to the benzenesulfonamide core . Similarly, the synthesis of N,N'-1,3-Phenylenebis(3-amino-4-methoxylbenzenesulfonamide) from o-methoxyaniline and m-phenylenediamine under optimized conditions demonstrates the versatility of the benzenesulfonamide scaffold for chemical modifications .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be characterized using various spectroscopic techniques. For instance, the study of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide involved the use of FT-IR, 1H and 13C NMR, UV–Vis, and X-ray single crystal techniques to determine its structure, which crystallizes in the monoclinic space group . Density functional theory (DFT) calculations can also be used to predict and confirm the molecular structure, as seen in the case of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride .

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives can vary depending on the substituents attached to the aromatic ring. An interesting case is the hydrolysis of 4-aminobenzenesulfonyl chloride, which shows a sigmoid reactivity-pH profile with a plateau extending from pH 2 to 11, indicating a dissociative reaction mechanism . This suggests that the chemical behavior of benzenesulfonamide derivatives can be quite complex and is influenced by the nature of the substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are crucial for their biological activity and pharmacokinetics. For example, the poor water solubility of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide necessitates its delivery in a formulation, prompting further chemical modifications to improve its pharmacological properties . Theoretical and experimental investigations, including DFT studies, can provide insights into the properties of these compounds, such as their molecular electrostatic potential, natural bond orbital analysis, and frontier molecular orbital analysis .

Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

One of the prominent applications of benzenesulfonamide derivatives, including compounds similar to 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide, is in photodynamic therapy for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) developed new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, exhibiting high singlet oxygen quantum yield. These properties are particularly beneficial for Type II photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Development of Antagonists in Medicinal Chemistry

In the field of medicinal chemistry, benzenesulfonamide derivatives play a role in the development of endothelin-A selective antagonists. Murugesan et al. (1998) highlighted the creation of biphenylsulfonamides as novel series of these antagonists, showing efficacy in nonhuman primates (Murugesan et al., 1998).

Antimicrobial and Antifungal Activities

Compounds related to 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide have demonstrated antimicrobial and antifungal activities. Aal, El-Maghraby, Hassan, and Bashandy (2007) synthesized and characterized compounds showing these activities, underscoring the potential of benzenesulfonamide derivatives in microbial inhibition (Aal, El-Maghraby, Hassan, & Bashandy, 2007).

Antitumor Sulfonamides in Cancer Research

Owa et al. (2002) evaluated compounds from sulfonamide-focused libraries in antitumor screens. Two compounds were identified as potent cell cycle inhibitors, showing promise in clinical trials for oncolytic applications (Owa et al., 2002).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements are H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-10(2)14(12,13)6-3-4-7(9)8(11)5-6/h3-5,11H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGLTUZWWALEFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194435
Record name 4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide
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Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide

CAS RN

41608-75-7
Record name 4-Amino-3-hydroxy-N,N-dimethylbenzenesulfonamide
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Record name 4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide
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Record name 4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide
Source EPA DSSTox
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Record name 4-amino-3-hydroxy-N,N-dimethylbenzenesulphonamide
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